molecular formula C19H25N3O3 B6637392 2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one

2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one

Cat. No. B6637392
M. Wt: 343.4 g/mol
InChI Key: MZFPZHQXTPORRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one involves its interaction with various cellular targets. It has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in the regulation of DNA replication and gene expression, respectively. Additionally, it has been found to modulate the levels of neurotransmitters such as serotonin and dopamine by inhibiting the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. Additionally, it has been found to exhibit antifungal activity by inhibiting the growth of fungal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one in lab experiments include its ability to exhibit multiple biological activities, its relatively low toxicity, and its ease of synthesis. However, its limitations include its high cost and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one. One potential direction is to further investigate its potential applications as an anticancer agent and to explore its mechanism of action in greater detail. Another direction is to study its potential use as an antidepressant and anxiolytic agent and to investigate its effects on other neurotransmitters and receptors. Additionally, further research is needed to fully understand its antifungal activity and to explore its potential applications in the treatment of fungal infections.

Synthesis Methods

The synthesis of 2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one can be achieved through different methods. One of the most commonly used methods involves the reaction of 5-methylindole-3-carboxylic acid with N-BOC-1,2-diaminopropane in the presence of a coupling agent such as HATU. The resulting product is then deprotected using TFA to obtain the final compound.

Scientific Research Applications

2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. Additionally, it has been found to exhibit antifungal activity and has potential applications in the treatment of fungal infections.

properties

IUPAC Name

2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-3-5-17-16(11-13)15(12-20-17)4-6-18(24)21-7-9-22(10-8-21)19(25)14(2)23/h3,5,11-12,14,20,23H,4,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFPZHQXTPORRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCC(=O)N3CCN(CC3)C(=O)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-1-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]propan-1-one

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